molecular formula C22H20ClN5O B11188057 5-(3-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

5-(3-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B11188057
M. Wt: 405.9 g/mol
InChI Key: HZOZAOLGARPJKC-UHFFFAOYSA-N
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Description

5-(3-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of 4,6-dimethyl-2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyrimidinone Moiety: The pyrimidinone ring is introduced through a cyclization reaction involving suitable precursors such as urea or thiourea.

    Attachment of the Chlorobenzyl Group: The 3-chlorobenzyl group is attached via a nucleophilic substitution reaction, often using a chlorobenzyl halide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the quinazoline or pyrimidinone rings, potentially leading to ring-opened products.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of reduced quinazoline or pyrimidinone derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-(3-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with cellular signaling pathways.

Mechanism of Action

The mechanism of action of 5-(3-chlorobenzyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of the 3-chlorobenzyl group and the specific arrangement of functional groups make it unique.

    Biological Activity: Its specific interactions with molecular targets may differ from other quinazoline derivatives, leading to distinct biological effects.

Properties

Molecular Formula

C22H20ClN5O

Molecular Weight

405.9 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl]-2-[(4,6-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C22H20ClN5O/c1-12-7-8-19-17(9-12)13(2)24-21(26-19)28-22-25-14(3)18(20(29)27-22)11-15-5-4-6-16(23)10-15/h4-10H,11H2,1-3H3,(H2,24,25,26,27,28,29)

InChI Key

HZOZAOLGARPJKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=C(C(=O)N3)CC4=CC(=CC=C4)Cl)C)C

Origin of Product

United States

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